3-(2-chloroethylsulfonyl)propanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroethylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVYXBHBVZBALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-76-2 | |
| Record name | 3-(2-chloroethanesulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 3 2 Chloroethylsulfonyl Propanoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group in 3-(2-chloroethylsulfonyl)propanoic acid undergoes typical reactions characteristic of this functional group, allowing for the synthesis of esters, amides, and other activated acid derivatives.
Esterification Reactions and Synthesis of Ester Derivatives
The esterification of this compound can be achieved through various methods, most commonly via the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.
The general mechanism for the acid-catalyzed esterification proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.
The reactivity of the alcohol in the esterification process is influenced by its structure, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. The reaction conditions, including temperature and the molar ratio of reactants and catalyst, can be optimized to achieve high yields of the desired ester derivatives. For instance, increasing the temperature and the molar ratio of alcohol to acid can significantly increase the rate and yield of the esterification reaction.
A variety of ester derivatives of this compound can be synthesized using this method, by varying the alcohol used in the reaction.
Table 1: Examples of Esterification Reactions of Propanoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |
| Propanoic acid | 1-Propanol | H₂SO₄ | 65°C, 210 min, 1:10:0.2 molar ratio (acid:alcohol:catalyst) | n-Propyl propanoate | 96.9 |
| Acetic acid | Ethanol | H₂SO₄ | Not specified | Ethyl acetate | 65 (at equilibrium with 1:1 reactants) |
Amide Formation and Related Condensation Pathways
The synthesis of amides from this compound involves its reaction with primary or secondary amines. The direct condensation of a carboxylic acid and an amine is generally a challenging process as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off the water formed and shift the equilibrium towards the amide product. masterorganicchemistry.commasterorganicchemistry.com
Alternatively, coupling agents are frequently employed to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The carboxylic acid adds to the DCC molecule, and the resulting activated intermediate is then readily attacked by the amine to form the amide, with dicyclohexylurea as a byproduct. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and ability to suppress side reactions.
The choice of the coupling agent and reaction conditions can be tailored based on the specific amine and the desired amide product.
Conversion to Acyl Chlorides and Other Activated Acid Derivatives
The carboxylic acid moiety of this compound can be converted into a more reactive acyl chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃). lumenlearning.com
The reaction with thionyl chloride is a common and convenient method, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. lumenlearning.com The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org
The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a wide range of other carboxylic acid derivatives, such as esters, amides, and anhydrides, under milder conditions than the direct reactions with the carboxylic acid.
Transformations Involving the Sulfonyl Group
The sulfonyl group in this compound is an electrophilic center and can undergo nucleophilic attack. Furthermore, the presence of a chlorine atom on the β-carbon relative to the sulfonyl group allows for elimination reactions to form a vinyl sulfone.
Nucleophilic Additions to the Sulfonyl Center
The sulfur atom in the sulfonyl group is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles. However, direct nucleophilic substitution at the sulfonyl sulfur of aliphatic sulfonyl chlorides is generally less facile than at the carbonyl carbon of acyl chlorides. The reactivity is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles can displace the chloride ion to form new sulfur-carbon, sulfur-nitrogen, or sulfur-oxygen bonds. For instance, reaction with amines can lead to the formation of sulfonamides.
Mechanistic studies on the reactions of sulfonyl compounds with nucleophiles in protic media have shown that the reaction can proceed through different pathways, including direct displacement (Sₙ2-like) at the sulfur atom. iupac.org The propensity for attack at the sulfur versus other reaction pathways depends on factors such as the pKa of the nucleophile. iupac.org
Elimination Reactions Leading to Vinyl Sulfones
A key reaction of the 2-chloroethylsulfonyl moiety is the base-mediated elimination of hydrogen chloride (dehydrochlorination) to form a vinyl sulfone derivative. This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton from the carbon adjacent to the sulfonyl group (α-carbon), and the chloride ion is simultaneously eliminated from the β-carbon. lumenlearning.comlibretexts.org
The general scheme for this elimination is as follows:
Base + Cl-CH₂-CH₂-SO₂-R → CH₂=CH-SO₂-R + Base-H⁺ + Cl⁻
The resulting vinyl sulfones are versatile synthetic intermediates. scripps.edu The electron-withdrawing sulfonyl group activates the double bond for Michael-type conjugate additions, making it a good Michael acceptor for a variety of nucleophiles. scripps.edu This reactivity allows for the introduction of a wide range of functional groups at the β-position of the sulfonyl group.
The synthesis of vinyl sulfones can also be achieved through the pyrolysis of β-hydroxyethyl sulfones or their corresponding esters. google.comgoogle.com However, the dehydrochlorination of β-chloroethyl sulfones is a more direct route when the starting material is readily available.
An in-depth analysis of the chemical reactivity of this compound reveals a molecule with multiple reactive centers, leading to a variety of chemical transformations. The interplay between the chloroethyl group, the sulfonyl functional group, and the carboxylic acid moiety dictates its reactivity profile, which is of significant interest in organic synthesis. This article explores the mechanistic pathways of its key reactions, the synthetic utility of its derivatives, and the interactions between its functional groups.
2 Chemical Reactivity and Mechanistic Investigations of this compound
The unique structural arrangement of this compound, featuring an electron-withdrawing sulfonyl group and a leaving group (chloride) on the ethyl chain, alongside a terminal carboxylic acid, gives rise to a rich and complex chemical behavior.
1 Detailed Mechanistic Pathways of β-Elimination of Hydrogen Chloride
The presence of a chlorine atom beta to the sulfonyl group makes this compound susceptible to β-elimination of hydrogen chloride (HCl) to form 3-(vinylsulfonyl)propanoic acid. This reaction is typically base-catalyzed and can proceed through different mechanistic pathways, primarily the E2 (elimination, bimolecular) and E1cB (elimination, unimolecular, conjugate base) mechanisms.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon alpha to the sulfonyl group, simultaneously with the departure of the chloride ion. The rate of this reaction is dependent on the concentrations of both the substrate and the base. For the E2 pathway to be efficient, an anti-periplanar arrangement of the proton being abstracted and the leaving group is generally preferred.
Alternatively, the reaction can proceed via an E1cB mechanism . This two-step pathway is favored due to the electron-withdrawing nature of the sulfonyl group, which increases the acidity of the α-protons.
Step 1: Deprotonation A base removes a proton from the carbon adjacent to the sulfonyl group, forming a stabilized carbanion (conjugate base).
Step 2: Leaving Group Departure The resulting carbanion then expels the chloride ion to form the double bond of the vinyl sulfone.
The choice between the E2 and E1cB mechanism is influenced by factors such as the strength of the base, the solvent, and the stability of the intermediate carbanion.
2 Utility of Derived Vinyl Sulfones as Michael Acceptors in Organic Synthesis
The product of the β-elimination, 3-(vinylsulfonyl)propanoic acid, is a potent Michael acceptor. The vinyl sulfone group is highly electron-deficient, making the β-carbon susceptible to attack by a wide range of nucleophiles in a Michael-type addition reaction.
This reactivity is synthetically valuable for the formation of new carbon-carbon and carbon-heteroatom bonds. Nucleophiles such as amines, thiols, and carbanions can readily add across the double bond. For instance, the reaction with thiols is particularly efficient and can proceed under mild, base-catalyzed conditions. The general mechanism for the thiol-Michael addition involves:
Deprotonation of the thiol by a base to form a thiolate anion.
Nucleophilic attack of the thiolate on the β-carbon of the vinyl sulfone, forming a carbanion intermediate.
Protonation of the carbanion to yield the final thioether product.
The high reactivity and selectivity of vinyl sulfones make them valuable intermediates in the synthesis of complex molecules and polymers.
Derivatization and Chemical Transformations of 3 2 Chloroethylsulfonyl Propanoic Acid Analogues
Design and Synthesis of Structurally Modified Derivatives for Chemical Probe Development
The synthesis of structurally modified derivatives of propanoic acid analogues is a key strategy in the development of chemical probes to investigate biological systems. By systematically altering the chemical structure, researchers can fine-tune the properties of these molecules to achieve desired activities. For instance, a series of novel polysubstituted thiazole (B1198619) derivatives have been synthesized and evaluated for their antiproliferative properties. nih.govmdpi.com These efforts have led to the identification of compounds with significant efficacy against various cancer cell lines, including those resistant to standard chemotherapeutic agents. mdpi.com
One approach involves the esterification, oximation, hydrazinolysis, and condensation reactions of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold. nih.govmdpi.com This has yielded oxime and carbohydrazide (B1668358) derivatives exhibiting low micromolar activity against lung cancer cells. mdpi.com Similarly, the synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives has been explored for their pro-apoptotic activity against cancer cells. mdpi.com The antiproliferative activity of these compounds was found to be strongly dependent on the presence of a hydroxyl group in the benzene (B151609) ring of the 3-arylpropylidene fragment. mdpi.com
Another strategy focuses on the development of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. These compounds are synthesized through the chemoselective N-substitution of quinolin-2-one with acrylic acid derivatives. nih.gov The resulting ester and hydrazide derivatives serve as building blocks for further modifications, leading to a diverse library of compounds for biological evaluation. nih.gov Furthermore, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and shown to possess antimicrobial activity against yeast-like fungi and bacteria. nih.gov
The following table summarizes representative examples of structurally modified propanoic acid derivatives and their development as chemical probes.
| Scaffold | Synthetic Approach | Key Derivatives | Application |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Esterification, oximation, hydrazinolysis, condensation | Oxime and carbohydrazide derivatives | Anticancer agents targeting lung cancer nih.govmdpi.com |
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | Reaction of chalcones with benzenesulfonylaminoguanidines | Derivatives with a hydroxyl group on the 3-arylpropylidene fragment | Pro-apoptotic agents against various cancer cell lines mdpi.com |
| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Michael reaction of quinolin-2-one with acrylic acid derivatives | N-hydroxyl propanamides, oxadiazoles, and thiosemicarbazides | Biological evaluation for various therapeutic targets nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid | Hydroarylation of 3-(furan-2-yl)propenoic acids with arenes | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial agents nih.gov |
Functional Group Interconversions and Advanced Transformations
The chloroethylsulfonyl and carboxylic acid moieties of 3-(2-chloroethylsulfonyl)propanoic acid and its analogues are amenable to a wide range of functional group interconversions (FGIs). These transformations are fundamental in organic synthesis, allowing for the strategic manipulation of molecular structure.
The sulfonyl group can act as a good leaving group, facilitating nucleophilic substitution reactions. For instance, the chloride in the 2-chloroethyl group can be displaced by other halides, such as iodide or bromide, through reactions like the Finkelstein reaction. vanderbilt.edu This transformation can be useful for tuning the reactivity of the molecule. The sulfonate ester itself can be converted to a halide by treatment with a sodium halide in acetone. vanderbilt.edu
The carboxylic acid group can undergo a variety of transformations. It can be reduced to an aldehyde using reagents like DIBAL-H. vanderbilt.edu Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters can then be subjected to further reactions, such as saponification to regenerate the carboxylic acid or reaction with amines to form amides. rsc.org For example, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been saponified to its corresponding acid and has undergone hydrazinolysis to form the corresponding hydrazide. rsc.org
Advanced transformations can also be employed to modify the core structure. For instance, the Arndt-Eistert reaction can be used to homologate the carboxylic acid, extending the carbon chain by one methylene (B1212753) unit. vanderbilt.edu The following table outlines some key functional group interconversions applicable to this compound analogues.
| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Sulfonate Ester | Sodium Halide (e.g., NaI, NaBr) | Alkyl Halide | Nucleophilic Substitution (Finkelstein Reaction) vanderbilt.edu |
| Alcohol | Sulfonyl Chloride (e.g., MsCl, TsCl) | Sulfonate Ester | Sulfonylation vanderbilt.edu |
| Carboxylic Acid | DIBAL-H | Aldehyde | Reduction vanderbilt.edu |
| Ester | Sodium Hydroxide (B78521) | Carboxylic Acid | Saponification rsc.org |
| Carboxylic Acid | Thionyl Chloride, then Amine | Amide | Amidation |
| Carboxylic Acid | Diazomethane (B1218177) (after conversion to acid chloride) | Homologated Ester | Arndt-Eistert Homologation vanderbilt.edu |
Exploitation in "Coupling-and-Decoupling" Chemistry for Reversible Linkages
The concept of "coupling-and-decoupling" chemistry involves the formation of a covalent bond that can be cleaved under specific conditions, allowing for the reversible attachment and release of molecular fragments. While the direct application of this compound in this specific context is not extensively documented, the reactivity of its functional groups suggests potential for such applications.
The chloroethylsulfonyl group, being a Michael acceptor, could potentially react with nucleophiles such as thiols to form a stable thioether linkage. This type of linkage is often employed in bioconjugation. The reversibility would depend on the design of the linker and the specific cleavage conditions employed. For instance, the incorporation of a trigger-responsive moiety within the linker could allow for decoupling upon exposure to a specific stimulus like light or a change in pH.
The carboxylic acid group can be used to form ester or amide linkages. These bonds can be designed to be cleavable under specific enzymatic or chemical conditions. For example, an ester linkage could be hydrolyzed by esterases, while a specially designed amide linkage might be cleaved by a specific protease.
Role as a Precursor in the Synthesis of Novel Complex Organic Scaffolds (excluding pharmacological targets)
Beyond its potential in medicinal chemistry, this compound and its analogues can serve as valuable precursors for the synthesis of complex organic scaffolds for materials science and other non-pharmacological applications. The bifunctional nature of the molecule allows it to be incorporated into larger molecular architectures.
For example, 3-(2-formylphenoxy)propanoic acid has been synthesized as a precursor for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. researchgate.netnih.gov These materials are of interest for their potential applications in organic electronics and non-linear optics. researchgate.netnih.gov The carboxylic acid functional group is introduced to influence the crystal packing of the oligomers, which is a critical factor for their performance. researchgate.netnih.gov
Similarly, propanoic acid derivatives have been used in the synthesis of N(9)-functionalized 7-deazapurines. mdpi.com The propanoic acid chain is introduced via alkylation and can be further modified, demonstrating the utility of this building block in creating complex heterocyclic systems. mdpi.com
The chloroethylsulfonyl group can also be envisioned as a reactive handle for polymerization or for grafting onto surfaces to modify their properties. The ability to form covalent bonds with various nucleophiles makes it a versatile tool for creating new materials.
The following table highlights examples of how propanoic acid derivatives serve as precursors to complex organic scaffolds.
| Propanoic Acid Derivative | Synthetic Target | Application Area |
| 3-(2-Formylphenoxy)propanoic acid | Asymmetric PPV-type oligomers | Organic electronics, non-linear optics researchgate.netnih.gov |
| 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid | N(9)-Functionalized 7-deazapurines | Heterocyclic chemistry mdpi.com |
| 3-((4-acetylphenyl)amino)propanoic acid | Polysubstituted thiazole derivatives | Materials science, chemical biology nih.gov |
Spectroscopic Characterization and Structural Elucidation of 3 2 Chloroethylsulfonyl Propanoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-chloroethylsulfonyl)propanoic acid, ¹H and ¹³C NMR spectra would provide crucial data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals, each corresponding to a set of chemically non-equivalent protons in the structure: Cl-C(a)H₂-C(b)H₂-SO₂-C(c)H₂-C(d)H₂-COOH . The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The chemical shifts of the methylene (B1212753) (-CH₂-) groups are influenced by the electronegativity of adjacent atoms or functional groups. The methylene group adjacent to the chlorine atom (a) and the sulfonyl group (b) would be significantly deshielded, as would the methylene groups adjacent to the sulfonyl (c) and carboxyl (d) groups. Each of these methylene signals is expected to appear as a triplet due to spin-spin coupling with its neighboring methylene group.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display five signals, one for each unique carbon atom. libretexts.org The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (typically 170-185 ppm). libretexts.org The chemical shifts of the four methylene carbons are influenced by the attached electronegative groups (Cl, SO₂, COOH), causing them to appear in the range of approximately 35-60 ppm. libretexts.orgwisc.edu Carbons directly attached to the electron-withdrawing sulfonyl group would be shifted further downfield. oregonstate.edu
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) would confirm the connectivity between adjacent methylene groups (-C(a)H₂-C(b)H₂- and -C(c)H₂-C(d)H₂-). Heteronuclear correlation techniques like HSQC or HMQC would be used to definitively assign each proton signal to its directly attached carbon atom.
Predicted NMR Data for this compound
This table presents predicted data based on known chemical shift ranges for similar functional groups.
| ¹H NMR Predictions | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | >10 | Singlet (broad) | 1H |
| Cl-CH₂- | ~3.8 | Triplet | 2H |
| -CH₂-SO₂- | ~3.6 | Triplet | 2H |
| -SO₂-CH₂- | ~3.4 | Triplet | 2H |
| -CH₂-COOH | ~2.9 | Triplet | 2H |
| ¹³C NMR Predictions | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| -COOH | ~175 | ||
| -CH₂-SO₂- | ~55 | ||
| -SO₂-CH₂- | ~52 | ||
| Cl-CH₂- | ~40 | ||
| -CH₂-COOH | ~35 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS, EI-MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
Molecular Ion Peak: In electron ionization (EI) MS, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be seen, with a second peak (M+2) at two mass units higher, having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. docbrown.info
Fragmentation Analysis: The fragmentation of this compound would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:
α-cleavage: Cleavage of bonds adjacent to the sulfonyl and carbonyl groups.
Loss of functional groups: Elimination of neutral molecules such as HCl, H₂O, and CO₂.
Sulfur dioxide extrusion: A common fragmentation pathway for sulfones is the loss of SO₂. researchgate.net
Cleavage of the carbon chains: Breakage of the C-C and C-S bonds, leading to a series of characteristic fragment ions. For example, cleavage of the C-S bond could yield ions corresponding to the chloroethyl and the sulfonylpropanoic acid moieties.
Liquid chromatography-mass spectrometry (LC-MS) would be particularly useful for analyzing the compound without the need for derivatization, often using softer ionization techniques like electrospray ionization (ESI), which would prominently show the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Predicted Key Mass Fragments for this compound
Predicted m/z values for major fragments under mass spectrometric analysis.
| Predicted m/z | Possible Fragment Identity | Notes |
|---|---|---|
| 202/204 | [C₅H₉ClO₄S]⁺ | Molecular ion (M⁺) showing ³⁵Cl/³⁷Cl isotope pattern |
| 157/159 | [M - COOH]⁺ | Loss of the carboxyl group |
| 138 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 107 | [CH₂CH₂SO₂H]⁺ | Fragment from cleavage of C-C bond adjacent to sulfonyl group |
| 63/65 | [CH₂CH₂Cl]⁺ | Chloroethyl cation from C-S bond cleavage |
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from its key functional groups.
Carboxylic Acid: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching vibration, characteristic of hydrogen-bonded carboxylic acids. libretexts.org A strong, sharp absorption band for the carbonyl (C=O) stretch is expected in the range of 1700-1725 cm⁻¹.
Sulfonyl Group: The sulfonyl (SO₂) group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹. researchgate.netacdlabs.com
C-H and C-Cl Bonds: Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region. wikipedia.org The C-Cl stretching vibration typically appears in the fingerprint region, around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and S=O stretching vibrations would produce strong signals. cdnsciencepub.com The symmetric S=O stretch is often particularly intense in Raman spectra, making it a useful diagnostic band. acs.org
Characteristic Vibrational Frequencies
Expected absorption ranges for key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Carboxyl (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 | Strong |
| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1300 - 1350 | Strong |
| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1120 - 1160 | Strong |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Chloroalkane (C-Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Analysis (applicable to related sulfonamide structures)
While a crystal structure for this specific compound is not publicly available, extensive crystallographic studies have been performed on related sulfonamide structures. acs.orgresearchgate.netnih.gov These studies reveal critical details about molecular packing in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. acs.orgijsr.net In sulfonamides, the S-N bond and the geometry around the sulfur atom are of particular interest, often showing a distorted tetrahedral arrangement. ijsr.netkcl.ac.uk Similar principles would apply to this compound, where strong hydrogen bonds involving the carboxylic acid groups would likely dominate the crystal packing, potentially forming dimeric structures.
High-Resolution Analytical Techniques for Purity and Identity Confirmation
Confirming the purity and identity of a synthesized compound requires high-resolution analytical methods that can separate the target compound from impurities, starting materials, and byproducts.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile organic compounds like organic acids. ub.eduoiv.intmdpi.com Using a suitable column (e.g., reversed-phase C18) and mobile phase, HPLC can effectively separate the target compound from closely related impurities. Purity is typically determined by measuring the area percentage of the main peak in the chromatogram, often using a UV detector set to a low wavelength (~210 nm) to detect the carboxylic acid group. oiv.int
Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, gas chromatography offers excellent separation efficiency. libretexts.orgwikipedia.org It is highly effective for detecting and quantifying trace impurities. oshadhi.co.uk GC coupled with a mass spectrometer (GC-MS) is a powerful combination for both separating and identifying components in a mixture. chromatographyonline.com
Spectroscopic Methods for Purity:
Quantitative NMR (qNMR): This technique is increasingly used as a primary method for determining compound purity with high accuracy and precision, as it allows for direct quantification against a certified internal standard without the need for compound-specific reference materials. bruker.comresolvemass.caacs.orgemerypharma.com The integral of a specific proton signal of the analyte is compared to the integral of a known standard, providing an absolute measure of purity. researchgate.net
A combination of these orthogonal techniques—for example, HPLC for separation and percentage area purity, and qNMR for absolute purity and structural confirmation—provides a comprehensive and reliable assessment of the compound's identity and quality.
Computational Chemistry and Theoretical Studies on 3 2 Chloroethylsulfonyl Propanoic Acid
Quantum Mechanical Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These methods are used to determine molecular geometries, energies, and a host of other properties that govern chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 3-(2-chloroethylsulfonyl)propanoic acid, DFT is employed to find the most stable three-dimensional arrangement of its atoms—the global energy minimum on the potential energy surface.
This process, known as geometry optimization, involves systematically adjusting the atomic coordinates to minimize the total energy of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31+G(d) or 6-311++G(d,p), which provides a mathematical description of the atomic orbitals. biointerfaceresearch.comnih.gov The optimization confirms a stable conformation when no imaginary frequencies are found in a subsequent vibrational frequency calculation. biointerfaceresearch.com The resulting data includes precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
The following table presents hypothetical yet representative data for the optimized geometry of the molecule, based on standard values for similar functional groups.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | S=O | ~1.45 Å |
| Bond Length | S-C (sulfonyl) | ~1.78 Å |
| Bond Length | C-Cl | ~1.80 Å |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Angle | O=S=O | ~120° |
| Bond Angle | C-S-C | ~104° |
| Bond Angle | Cl-C-C | ~110° |
| Dihedral Angle | Cl-C-C-S | Variable (dependent on conformation) |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest-energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
For this compound, FMO analysis can predict its reactive sites. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to its electron affinity and susceptibility to nucleophilic attack. pku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
In this molecule, the HOMO is expected to be localized over the carboxyl group and the oxygen atoms of the sulfonyl group, which are rich in lone-pair electrons. These sites are therefore predicted to be susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the sulfonyl group and the chlorine atom would lower the energy of the LUMO and localize it primarily around the sulfonyl sulfur atom and the carbon atoms of the ethyl chain. These areas are thus predicted to be the primary sites for nucleophilic attack.
Table 2: FMO Properties and Reactivity Prediction for this compound
| Orbital | Predicted Energy (Arbitrary Units) | Expected Localization | Predicted Reactivity Role |
|---|---|---|---|
| HOMO | -8.5 eV | Carboxyl group, Sulfonyl oxygens | Site for electrophilic attack; Nucleophilic character |
| LUMO | -1.2 eV | Sulfonyl sulfur, Ethyl chain carbons (especially C-Cl) | Site for nucleophilic attack; Electrophilic character |
| HOMO-LUMO Gap | 7.3 eV | N/A | Indicates moderate kinetic stability |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations in a simulated environment, such as in a solvent. mdpi.com
For a flexible molecule like this compound, which has several rotatable single bonds (C-C, C-S), MD simulations are invaluable for conformational analysis. nih.gov A simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track the atomic trajectories over a period of nanoseconds. This allows for the observation of rotations around key bonds and the identification of the most populated (i.e., most stable) conformational states under specific conditions of temperature and pressure. Such simulations can reveal the presence of stable gauche and trans conformers and the energy barriers between them, providing a comprehensive picture of the molecule's structural flexibility. nih.govmdpi.com
Table 3: Objectives and Expected Outcomes of MD Simulations on this compound
| Objective | Simulation Details | Expected Outcome |
|---|---|---|
| Identify stable conformers | Simulation in aqueous solvent box; Analysis of dihedral angle distributions | Identification of low-energy gauche and trans conformers; Determination of relative population of each state |
| Analyze solvent interactions | Calculation of radial distribution functions for water around key functional groups | Understanding of hydration shells around the carboxyl and sulfonyl groups; Identification of key hydrogen bonding sites |
| Assess molecular flexibility | Calculation of Root Mean Square Fluctuation (RMSF) for each atom | Quantification of the mobility of different parts of the molecule, such as the chloroethyl tail versus the propanoic acid head |
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy landscape that connects reactants to products. This involves identifying all intermediates and, crucially, the transition states (TS)—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, a potential reaction of interest could be its decomposition or its reaction with a nucleophile. Using DFT, researchers can model the proposed reaction pathway. nih.gov The process involves:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized.
Finding the Transition State: Specialized algorithms are used to search for the saddle point on the potential energy surface that corresponds to the TS. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Mapping the Reaction Coordinate: An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified TS correctly connects the reactants and products.
This analysis provides a complete energetic profile of the reaction, revealing whether it is kinetically and thermodynamically favorable and elucidating the detailed mechanism at a molecular level.
Table 4: Computational Workflow for Modeling a Hypothetical Nucleophilic Substitution Reaction
| Step | Computational Method | Purpose |
|---|---|---|
| 1. Geometry Optimization | DFT (e.g., B3LYP/6-311+G(d,p)) | Determine the minimum energy structures of the reactant (acid + nucleophile) and product complexes. |
| 2. Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms | Locate the geometry of the transition state for the substitution. |
| 3. Frequency Calculation | DFT (same level as optimization) | Confirm the nature of all stationary points (minimums have 0 imaginary frequencies, TS has 1). |
| 4. IRC Calculation | Intrinsic Reaction Coordinate following | Verify that the transition state connects the intended reactants and products. |
| 5. Energy Calculation | Single-point energy calculations with a higher level of theory or larger basis set | Obtain accurate activation energies (ΔG‡) and reaction energies (ΔG_rxn). |
Quantitative Structure-Reactivity Relationship (QSRR) Analysis from Computational Data
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's chemical structure with its observed reactivity or other properties. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression techniques to create a mathematical equation that links these descriptors to an experimental value, such as a reaction rate constant. researchgate.netmdpi.com
For this compound and its derivatives, a QSRR study could be developed to predict their reactivity towards a specific reaction. This would involve:
Synthesizing a series of analogues with variations in their structure.
Measuring their reactivity experimentally.
Calculating a wide range of molecular descriptors for each analogue using computational chemistry. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. researchgate.netchemrxiv.org
Developing a statistical model (e.g., Multiple Linear Regression, Partial Least Squares) to find the best correlation between the descriptors and the measured reactivity. nih.gov
The resulting QSRR model can be used to predict the reactivity of new, unsynthesized compounds and to provide insight into the molecular features that are most important for controlling the reaction.
Table 5: Potential Molecular Descriptors for a QSRR Study
| Descriptor Class | Specific Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | HOMO Energy | Relates to nucleophilicity/ease of oxidation. |
| LUMO Energy | Relates to electrophilicity/ease of reduction. | |
| Mulliken Atomic Charges | Indicates sites of electrostatic interaction. | |
| Steric | Molecular Volume | Relates to steric hindrance at the reaction center. |
| Solvent Accessible Surface Area (SASA) | Describes the exposure of the molecule to the solvent and other reactants. | |
| Thermodynamic | Dipole Moment | Influences long-range intermolecular interactions. |
| Polarizability | Measures the deformability of the electron cloud, affecting non-covalent interactions. |
Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Non-Pharmacological Compounds
One of the most significant applications of structures containing the 2-chloroethylsulfonyl group is in the synthesis of reactive dyes. This functional group is a well-known precursor to the vinyl sulfone group, which serves as the reactive "hook" in many commercial dyestuffs, such as the Remazol® dyes. wikipedia.orgmeghadyes.com The process involves an elimination reaction under alkaline conditions, where the 2-chloroethylsulfonyl group is converted into a highly electrophilic vinyl sulfone group. dbpedia.org
This vinyl sulfone moiety readily undergoes a Michael-type addition reaction with nucleophiles present in textile fibers, such as the hydroxyl groups of cellulose (B213188) (in cotton) or the amino groups in polyamide and wool fibers. dixonchew.co.ukscribd.com This reaction forms a stable, covalent bond between the dye and the fiber, leading to excellent wash fastness. meghadyes.comcore.ac.uk
While specific literature detailing the use of 3-(2-chloroethylsulfonyl)propanoic acid itself in a commercial dye is not prevalent, its role as a key intermediate is clear based on established chemical principles. The propanoic acid portion of the molecule can act as a linker, connecting the reactive sulfone group to a chromophore (the color-bearing part of the dye). Alternatively, the carboxylic acid could be used to modify the solubility or binding properties of the final dye molecule. Intermediates like vinyl sulfone parabase ester, which is an aniline (B41778) substituted with a protected vinyl sulfone group, are widely used as diazo components in the synthesis of azo dyes. wikipedia.org By analogy, a chromophore could be coupled to the propanoic acid backbone of this compound to create a custom reactive dye.
Table 1: Key Intermediates in Vinyl Sulfone Dye Synthesis
| Intermediate Type | Reactive Group Precursor | Role in Dye Synthesis |
|---|---|---|
| Aniline-based | 2-(Sulfooxy)ethylsulfonyl | Diazo component for azo dyes. wikipedia.org |
| Triazine-based | 2-Chloroethylsulfonyl | Condensation with a chromophore-bearing amine. orientjchem.org |
Integration into Polymer Chemistry and Material Functionalization via Vinyl Sulfone Formation
The transformation of the 2-chloroethylsulfonyl group into a vinyl sulfone is a cornerstone of its utility in polymer and materials science. This conversion is typically achieved by treatment with a non-nucleophilic base, which facilitates the elimination of hydrogen chloride. The resulting vinyl sulfone group is an excellent Michael acceptor, making it highly reactive towards soft nucleophiles like thiols and, to a lesser extent, amines under physiological conditions. nih.gov
This reactivity is exploited for the functionalization of polymers and the creation of novel materials:
Hydrogel Formation: Polymers containing pendant carboxylic acid groups can be modified with molecules like cysteamine (B1669678) vinyl sulfone. The resulting vinyl sulfone-functionalized polymer can then be crosslinked by reacting with dithiol compounds, such as dithio-polyethyleneglycol (HS-PEG-SH), to form synthetic hydrogels. These materials are of interest for biomedical applications, including tissue engineering and drug delivery. rsc.org
Bioconjugation and Surface Modification: The vinyl sulfone group's high selectivity for reaction with sulfhydryl groups makes it ideal for attaching polymers to proteins at cysteine residues. nih.gov Poly(ethylene glycol) featuring a vinyl sulfone end group (VS-PEG) is used to selectively modify proteins, a process known as PEGylation, which can improve their stability and pharmacokinetic properties. Similarly, surfaces can be functionalized with self-assembled monolayers (SAMs) bearing vinyl sulfone groups to immobilize bioactive ligands, proteins, or carbohydrates. omicsonline.org
Thiol-Ene Polymer Networks: this compound can be envisioned as a monomer precursor for step-growth polymerization. After conversion to its vinyl sulfone form, it could react with multifunctional thiol monomers. Such thiol-Michael addition polymerizations can produce glassy polymer networks with high glass transition temperatures and increased resistance to hydrolytic degradation compared to common thiol-acrylate polymers. core.ac.uk
Table 2: Reactions of Vinyl Sulfones in Material Functionalization
| Reactant | Nucleophile | Linkage Formed | Application |
|---|---|---|---|
| Vinyl Sulfone-PEG | Protein Cysteine | Thioether | Protein PEGylation nih.gov |
| VS-functionalized Polymer | Dithiol (e.g., HS-PEG-SH) | Thioether | Hydrogel crosslinking rsc.org |
| VS-functionalized Surface | Thiol-containing ligand | Thioether | Biosensor/Bioactive surface creation omicsonline.org |
Contribution to Novel Methodologies for General Organic Synthesis
While no specific named reaction is centered on this compound, its bifunctional nature provides a platform for developing novel synthetic methodologies. Sulfones are recognized as highly versatile functional groups in organic synthesis, capable of acting as nucleophiles, electrophiles, or participating in radical reactions depending on the conditions. nih.govresearchgate.net
The utility of this compound in new synthetic methods stems from the orthogonal reactivity of its two functional groups.
Sequential Functionalization: The carboxylic acid can be converted into an ester or amide, protecting it while reactions are performed on the sulfone moiety. Subsequently, the chloroethylsulfonyl group can be converted to the vinyl sulfone for Michael additions. This allows for the stepwise and controlled construction of complex molecules.
Bifunctional Reagents: As a bifunctional reagent, it can participate in cascade or multi-component reactions. researchgate.net For instance, the carboxylate could act as an intramolecular nucleophile or directing group in a reaction involving the vinyl sulfone end of the molecule, facilitating the synthesis of complex heterocyclic structures.
Diels-Alder and Cyclization Precursors: Vinyl sulfones are known to be effective dienophiles in Diels-Alder reactions. nih.gov The propanoic acid chain attached to the vinyl sulfone derived from the parent compound could be used to introduce additional functionality into the resulting cyclic adducts, providing a route to complex polycyclic sulfones. nih.gov
The compound's structure allows it to bridge two different types of chemical reactivity—standard carboxylic acid chemistry and Michael acceptor chemistry—in a single, relatively simple building block, thereby offering a tool for atom-economic and efficient synthesis of complex molecular architectures. researchgate.net
Development of Modifiable Linkers and Scaffolds for Chemical Systems
The distinct chemical properties at either end of the this compound molecule make it an excellent candidate for the design of heterobifunctional crosslinkers and molecular scaffolds. proteochem.com Heterobifunctional crosslinkers possess two different reactive groups, allowing for controlled, two-step conjugation of molecules, which minimizes undesirable self-conjugation or polymerization. omicsonline.orgthermofisher.com
Heterobifunctional Crosslinking: The carboxylic acid end can be activated, for example with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC, to form an active NHS-ester. This ester reacts efficiently with primary amines on a target molecule (e.g., a protein's lysine (B10760008) residues). thermofisher.comkorambiotech.com After this first coupling, the 2-chloroethylsulfonyl group on the other end of the linker can be converted to the vinyl sulfone. This second, distinct reactive site can then be used to couple a second molecule containing a thiol group (e.g., a cysteine-containing peptide or a thiol-modified surface), forming a stable thioether linkage. nih.govresearchgate.net
This stepwise approach provides precise control over the construction of complex bioconjugates or functionalized materials.
Molecular Scaffolds: The core structure can serve as a simple scaffold from which more complex molecular architectures can be built. By attaching different functional units to the carboxyl and sulfonyl ends, the molecule can be used to present multiple chemical entities in a defined spatial orientation. For example, vinyl sulfone-derivatized reagents bearing both a biotin (B1667282) tag and a fluorescent tag have been synthesized for the dual labeling of proteins through a single attachment point. nih.govacs.org This demonstrates the potential of the vinyl sulfone moiety as a key component in multifunctional chemical probes.
Advanced Analytical Methodologies for Chemical Analysis of 3 2 Chloroethylsulfonyl Propanoic Acid
Chromatographic Techniques (e.g., GC-MS, LC-MS) for Detection and Quantification in Reaction Mixtures
Chromatographic methods coupled with mass spectrometry offer high selectivity and sensitivity for the analysis of 3-(2-chloroethylsulfonyl)propanoic acid. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) largely depends on the volatility and thermal stability of the analyte and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS):
Direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging. The presence of the carboxylic acid and sulfonyl functional groups necessitates a derivatization step to increase volatility and thermal stability. colostate.edulibretexts.org Esterification of the carboxylic acid group is a common approach. nih.gov For instance, methylation can be achieved using reagents like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst like boron trifluoride (BF3). research-solution.com This converts the carboxylic acid to its corresponding methyl ester, which is more amenable to GC analysis.
The resulting derivative can then be separated on a suitable GC column, typically a mid-polarity column, and detected by a mass spectrometer. The mass spectrometer provides structural information through characteristic fragmentation patterns, allowing for unambiguous identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for the analysis of polar and non-volatile compounds without the need for derivatization. For a compound like this compound, which contains both a hydrophilic carboxylic acid group and a polar sulfonyl group, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation mode. d-nb.infocopernicus.orgresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which provides good retention for polar analytes. d-nb.info
Reversed-phase liquid chromatography (RP-LC) could also be employed, potentially with the use of ion-pairing reagents to improve retention of the acidic analyte. Detection is typically performed using an electrospray ionization (ESI) source in negative ion mode, which is highly sensitive for deprotonated carboxylic acids and sulfonic acid derivatives. researchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity, particularly in complex reaction mixtures. acs.org
Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound and its Methyl Ester Derivative
| Parameter | GC-MS (after Methylation) | LC-MS/MS (HILIC) |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |
| Analyte | Methyl 3-(2-chloroethylsulfonyl)propanoate | This compound |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase/Carrier Gas | Helium at a constant flow of 1 mL/min | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Temperature Program/Gradient | Initial temp 80°C, ramp to 250°C at 10°C/min | Start at 95% Acetonitrile, decrease to 50% over 10 min |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode |
| Detector | Quadrupole Mass Spectrometer | Triple Quadrupole or Orbitrap Mass Spectrometer |
Development of Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. damascusuniversity.edu.syresearchgate.net For this compound, derivatization can improve chromatographic behavior, increase detector sensitivity, and enhance structural elucidation by mass spectrometry.
Strategies for GC-MS:
As mentioned, alkylation is a key derivatization strategy for making carboxylic acids amenable to GC analysis. libretexts.org Esterification to form methyl, ethyl, or other alkyl esters significantly increases volatility and reduces peak tailing. colostate.edu Silylation, another common technique, involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. usherbrooke.ca
Charge-Switch Derivatization for LC-MS:
For LC-MS, derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity. A notable advanced strategy is charge-switch derivatization. This involves tagging the analyte with a reagent that carries a permanent charge or is readily ionizable, often switching the preferred ionization polarity. While not specifically documented for this compound, this approach has been successfully applied to other classes of compounds to significantly improve their detection limits in mass spectrometry.
Table 2: Common Derivatization Reagents for Carboxylic and Sulfonic Acid Functional Groups
| Derivatization Type | Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| Alkylation (Esterification) | Diazomethane, BF3/Methanol | Carboxylic Acid | Increase volatility for GC analysis colostate.eduresearch-solution.com |
| Silylation | BSTFA, TMCS | Carboxylic Acid | Increase volatility and thermal stability for GC analysis usherbrooke.ca |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid | Enhance sensitivity for Electron Capture Detection (ECD) in GC research-solution.com |
Spectroscopic Analytical Techniques for Process Monitoring and Reaction Progression Analysis
In-situ spectroscopic techniques are invaluable tools for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of intermediates without the need for sampling. youtube.commdpi.com These methods are integral to Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. longdom.org
Infrared (IR) and Raman Spectroscopy:
Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring the progress of reactions involving this compound. youtube.com These methods probe the vibrational modes of molecules, and each functional group has a characteristic set of absorption (IR) or scattering (Raman) bands. mdpi.com For example, in a synthesis reaction, one could monitor the disappearance of a reactant's characteristic C=C bond vibration and the appearance of the sulfonyl group's (S=O) symmetric and asymmetric stretching vibrations in the product. spectroscopyonline.com
Fiber-optic probes can be inserted directly into the reaction vessel, allowing for continuous data acquisition. mdpi.com This real-time information enables precise determination of reaction endpoints, optimization of reaction conditions, and ensures process safety and consistency.
Table 3: Hypothetical Characteristic Vibrational Frequencies for Monitoring Reactions Involving this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| Carboxylic Acid (C=O) | Stretching | 1700-1725 | 1640-1680 |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 | 1300-1350 |
| Sulfonyl (S=O) | Symmetric Stretching | 1120-1160 | 1120-1160 |
| C-Cl | Stretching | 600-800 | 600-800 |
By tracking the intensity changes of these characteristic peaks over time, a detailed kinetic profile of the reaction can be constructed, facilitating a deeper understanding and control of the chemical process. americanpharmaceuticalreview.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
